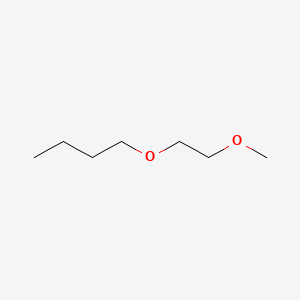
sodium;12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 12-hydroxyoctadecanoate: , also known as sodium 12-hydroxystearate, is a chemical compound with the formula C18H35NaO3. It is the sodium salt of 12-hydroxyoctadecanoic acid, a hydroxy saturated fatty acid. This compound is commonly used as a surfactant, emulsifying agent, and lubricant due to its excellent cleansing, dispersing, and solubilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 12-hydroxyoctadecanoate is typically synthesized by reacting 12-hydroxyoctadecanoic acid with sodium hydroxide. The reaction involves the neutralization of the carboxylic acid group by the sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium 12-hydroxyoctadecanoate involves the large-scale reaction of 12-hydroxyoctadecanoic acid with sodium hydroxide under controlled conditions. The reaction is carried out in aqueous solution, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Sodium 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification reactions
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers
Scientific Research Applications
Sodium 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, cosmetics, and personal care products .
Mechanism of Action
The mechanism of action of sodium 12-hydroxyoctadecanoate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and solubilize various compounds. This property is particularly useful in drug delivery systems, where it can enhance the bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
12-hydroxyoctadecanoic acid: The parent compound, which is a hydroxy fatty acid.
Sodium stearate: Another sodium salt of a fatty acid, but without the hydroxyl group.
Sodium oleate: A sodium salt of an unsaturated fatty acid
Uniqueness: Sodium 12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other fatty acid salts. This hydroxyl group allows for further chemical modifications and enhances its emulsifying and stabilizing properties .
Properties
IUPAC Name |
sodium;12-hydroxyoctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDGBKMGBRCKB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)









